Physicochemical Properties of L-Ascorbic Acid-13C-3: An In-depth Technical Guide
Physicochemical Properties of L-Ascorbic Acid-13C-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of L-Ascorbic acid-13C-3. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.
Core Physicochemical Data
Table 1: General and Physical Properties of L-Ascorbic acid-13C-3
| Property | Value |
| Chemical Formula | C₅¹³CH₈O₆ |
| Molecular Weight | 177.12 g/mol |
| Appearance | White to off-white solid/powder. |
| Melting Point | 190-194 °C (with decomposition) |
| Form | Solid. |
Table 2: Solubility Data of L-Ascorbic Acid
Note: The following data is for unlabeled L-Ascorbic acid and is expected to be very similar for L-Ascorbic acid-13C-3.
| Solvent | Solubility | Temperature (°C) |
| Water | 330 g/L | 25 |
| Ethanol | 20 g/L | 25 |
| Methanol | High | Not specified |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not specified |
| Dimethylformamide (DMF) | Slightly soluble | Not specified |
| Diethyl ether | Insoluble | 25 |
| Chloroform | Insoluble | 25 |
| Benzene | Insoluble | 25 |
| Petroleum ether | Insoluble | 25 |
| Oils and Fats | Insoluble | 25 |
Table 3: Spectroscopic and Isotopic Data of L-Ascorbic acid-13C-3
| Property | Description |
| Isotopic Purity | 99 atom % ¹³C |
| Mass Shift | M+1 |
| SMILES String | OC--INVALID-LINK--[C@H]1OC(=O)C(O)=[13C]1O |
| InChI Key | CIWBSHSKHKDKBQ-VZMNSLOISA-N |
| CAS Number | 1313730-17-4 |
Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of L-Ascorbic acid-13C-3.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of L-Ascorbic acid-13C-3 can be determined using the shake-flask method.
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Preparation: An excess amount of solid L-Ascorbic acid-13C-3 is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed flask.
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Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of L-Ascorbic acid-13C-3 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
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Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic labeling and elucidating the structure of L-Ascorbic acid-13C-3.
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Sample Preparation: A known quantity of L-Ascorbic acid-13C-3 is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).
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¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to observe the proton signals. The chemical shifts, coupling constants, and integration of the signals provide information about the proton environment.
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¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. A significantly enhanced signal will be observed for the C-3 position due to the ¹³C enrichment. The chemical shift of this signal confirms the position of the isotopic label.
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2D NMR Spectroscopy: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish correlations between protons and carbons, further confirming the structure and the position of the ¹³C label.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of L-Ascorbic acid-13C-3.
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
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Ionization: Electrospray ionization (ESI) is a common technique for ionizing L-Ascorbic acid.
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Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For L-Ascorbic acid-13C-3, the molecular ion peak will be observed at m/z corresponding to [C₅¹³CH₈O₆ + H]⁺ or [C₅¹³CH₈O₆ - H]⁻, depending on the ionization mode. This will be one mass unit higher than the unlabeled L-Ascorbic acid.
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Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced to study its structure. The fragmentation pattern of L-Ascorbic acid-13C-3 can be compared to that of the unlabeled compound to confirm the location of the ¹³C label.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in L-Ascorbic acid-13C-3.
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Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
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Spectrum Acquisition: The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
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Data Analysis: The characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=O (carbonyl), and C=C (alkene) are identified. While the overall spectrum will be very similar to unlabeled L-Ascorbic acid, subtle shifts in the vibrational frequencies of bonds involving the ¹³C-3 atom may be observable with high-resolution instruments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways involving L-Ascorbic acid and a typical analytical workflow.
L-Ascorbic Acid Biosynthesis Pathway (Smirnoff-Wheeler Pathway)
Caption: The Smirnoff-Wheeler pathway for L-Ascorbic acid biosynthesis in plants.
L-Ascorbic Acid Recycling Pathway
Caption: The enzymatic recycling of L-Ascorbic acid from its oxidized forms.[1][2][3]
Experimental Workflow for LC-MS Analysis
Caption: A generalized workflow for the analysis of L-Ascorbic acid-13C-3 using LC-MS.
